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Compound of Interest

Compound Name: 1H-indole-6-carbaldehyde

Cat. No.: B015419

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry and materials science,
forming the core of numerous natural products, pharmaceuticals, and functional organic
materials. The strategic functionalization of the indole ring allows for the fine-tuning of
molecular properties, making indole derivatives a subject of intense research. Among the
various functionalized indoles, 1H-indole-6-carbaldehyde has emerged as a particularly
valuable and versatile building block. Its aldehyde functionality serves as a reactive handle for
a wide array of chemical transformations, providing access to a diverse range of more complex
molecular architectures.

This in-depth technical guide provides a comprehensive overview of 1H-indole-6-
carbaldehyde as a pivotal intermediate in organic synthesis. We will delve into its synthesis,
explore its reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions, and
highlight the applications of its derivatives, particularly in the realm of drug discovery. This
guide is intended for researchers, scientists, and drug development professionals seeking to
leverage the synthetic potential of this important molecule.

Physicochemical Properties and Spectroscopic
Data

1H-indole-6-carbaldehyde is typically an orange-brown crystalline powder.[1] A summary of its
key physicochemical properties is provided in the table below.
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Property Value Reference
Molecular Formula CoH7NO [2]
Molecular Weight 145.16 g/mol [2]
Melting Point 124-132 °C [3]
Orange-brown crystalline
Appearance [3]
powder
CAS Number 1196-70-9 [3]

Spectroscopic analysis is crucial for the characterization of 1H-indole-6-carbaldehyde and its
derivatives. The key spectroscopic features are:

e 1H NMR: The proton NMR spectrum is characterized by signals in the aromatic region
corresponding to the protons on the indole ring, and a distinct singlet for the aldehyde
proton, typically found at around 9.9-10.0 ppm. The proton on the nitrogen atom of the indole
ring usually appears as a broad singlet at a downfield chemical shift.

e 13C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl
carbon of the aldehyde group at approximately 185-195 ppm, in addition to the signals for
the carbon atoms of the indole ring.

¢ IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=0
stretching vibration of the aldehyde group, typically in the range of 1650-1700 cm~1. A broad
absorption band corresponding to the N-H stretching vibration of the indole ring is also
expected around 3200-3400 cm™1,

Synthesis of 1H-Indole-6-carbaldehyde

A common and efficient method for the synthesis of indole-6-carbaldehydes is the Vilsmeier-
Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. While the
Vilsmeier-Haack reaction on unsubstituted indole preferentially occurs at the C3 position, the
formylation of appropriately substituted precursors can direct the reaction to other positions on
the benzene ring. For the synthesis of 1H-indole-6-carbaldehyde, a common starting material
is a 6-substituted indole that can be converted to the aldehyde. A plausible synthetic route
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involves the formylation of a 6-methylindole precursor, followed by oxidation, or the formylation
of a 6-haloindole followed by nucleophilic substitution or metal-catalyzed cross-coupling. A
representative one-pot synthesis of a related 6-substituted indole-3-carbaldehyde from 2,5-
dimethylaniline is described in the literature, showcasing the utility of the Vilsmeier-Haack
reaction in constructing such scaffolds.[4]

Conceptual Synthetic Workflow

Synthesis of 1H-Indole-6-carbaldehyde

6-Substituted Indole 1. 2. Vilsmeier-Haack 3 Aqueous Workup
(e.g., 6-methyl or 6-bromoindole) » Formylation & Purification

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 1H-indole-6-carbaldehyde.

1H-Indole-6-carbaldehyde in Carbon-Carbon Bond
Forming Reactions

The aldehyde group of 1H-indole-6-carbaldehyde is a versatile functional handle for the
construction of carbon-carbon bonds, enabling the extension of the carbon skeleton and the
synthesis of a wide variety of derivatives.

The Wittig Reaction: Synthesis of Stilbene Analogs

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from
aldehydes or ketones and phosphorus ylides (Wittig reagents).[1] This reaction is particularly
valuable for the synthesis of stilbene derivatives, which are known for their diverse biological
activities.[5] The reaction of 1H-indole-6-carbaldehyde with a benzylphosphonium ylide
provides a direct route to 6-(2-phenylethenyl)-1H-indole, a stilbene analog with the indole
nucleus.

o Step 1: Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask
equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon),
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benzyltriphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous
tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A strong base, such
as n-butyllithium (1.1 equivalents, as a solution in hexanes), is added dropwise to the
suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1
hour, during which time the color of the solution typically turns deep red or orange, indicating
the formation of the ylide.

o Step 2: Wittig Reaction: The solution of the freshly prepared ylide is cooled back to 0 °C. A
solution of 1H-indole-6-carbaldehyde (1.0 equivalent) in anhydrous THF is added dropwise
to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred
overnight.

o Step 3: Workup and Purification: The reaction is quenched by the addition of a saturated
agueous solution of ammonium chloride. The mixture is transferred to a separatory funnel
and extracted with ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude
product is then purified by column chromatography on silica gel to afford the desired 6-(2-
phenylethenyl)-1H-indole.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the
carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then
collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic
driving force for the reaction. The stereochemical outcome of the Wittig reaction (i.e., the ratio
of E/Z isomers of the alkene) is influenced by the nature of the ylide, the aldehyde, and the
reaction conditions. For the synthesis of stilbenes, the trans (E) isomer is often the major
product due to its greater thermodynamic stability.[6]

Wittig Reaction Mechanism

Oxaphosphetane
)Iide' Intermediate

E.H—Indole—ﬁ—carbaldehydg

2+2] Cycloelimination
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Caption: Simplified mechanism of the Wittig reaction.

The Knoevenagel Condensation: Access to Electron-
Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to
a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double
bond.[7] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which
are valuable intermediates in various synthetic transformations and often exhibit interesting
biological activities.

e Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, 1H-
indole-6-carbaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) are dissolved in a
suitable solvent, such as ethanol or acetonitrile.

o Step 2: Catalysis: A catalytic amount of a weak base, such as piperidine or L-proline, is
added to the solution.[7] The use of an organocatalyst like L-proline is often preferred due to
its environmentally benign nature.

o Step 3: Reaction and Workup: The reaction mixture is stirred at room temperature or gently
heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer
chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product
often precipitates out of the solution. The solid product is collected by filtration, washed with
a cold solvent (e.g., ethanol or water), and dried to give the desired 2-((1H-indol-6-
yl)methylene)malononitrile. Further purification can be achieved by recrystallization if
necessary.

The Knoevenagel condensation is initiated by the deprotonation of the active methylene
compound by the basic catalyst to form a resonance-stabilized carbanion. This carbanion then
acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an alkoxide
intermediate. Protonation of the alkoxide followed by dehydration yields the final a,3-
unsaturated product. The choice of catalyst is critical; a weak base is generally used to avoid
self-condensation of the aldehyde.[7]
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Knoevenagel Condensation Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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